molecular formula C4H6BrN3 B1267063 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole CAS No. 56616-96-7

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

Cat. No. B1267063
CAS RN: 56616-96-7
M. Wt: 176.01 g/mol
InChI Key: FHPZKFCCOUUHEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole involves various chemical strategies. For example, one study detailed the synthesis of a closely related compound by treating 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde, crystallizing in the triclinic system with weak hydrogen bonds and C–H···π supramolecular interactions forming a three-dimensional network (Xu et al., 2006).

Molecular Structure Analysis

The molecular structure of related 1,2,4-triazole compounds has been characterized using various spectroscopic methods and single-crystal X-ray diffraction studies. These analyses reveal intricate details about the geometry of the molecule, including bond lengths and angles, and the presence of intramolecular and intermolecular hydrogen bonding that stabilizes the crystal structure (G. Anuradha et al., 2014).

Chemical Reactions and Properties

The reactivity of 1,2,4-triazole derivatives, including bromo-substituted variants, has been explored in various chemical reactions. For instance, the bromo-directed N-2 alkylation of NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF has been shown to be a regioselective process, demonstrating the chemical versatility of triazole compounds (Xiaojun Wang et al., 2009).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Reactions with NH-azoles : 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole participates in reactions with various NH-azoles, leading to the formation of complex compounds like 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles (Khaliullin et al., 2014).

  • Synthesis of Aryloxy and Benzenesulfonyl Derivatives : The compound is used in the synthesis of previously unknown 5-aryloxy- and 5-benzenesulfonyl-3-bromo-1H-1,2,4-triazoles, highlighting its utility in developing new chemical entities (Khaliullin, Klen & Makarova, 2018).

  • Pesticidal Phosphorus Compounds : It also plays a role in understanding the structure of reaction products like WP 155, used in pesticidal applications (Bos, 2010).

Biological Activity and Pharmacological Research

  • Antimicrobial Activity : Derivatives of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole demonstrate potential antimicrobial activity. This is evident in studies focusing on S-derivatives of related compounds, showcasing their relevance in drug development (Bigdan, 2021).

  • Antitumor and Antiviral Properties : These derivatives are also predicted to show antitumor and antiviral activities, expanding their potential use in therapeutic applications (Bigdan, 2021).

Material Science and Industrial Applications

  • High-Density Energetic Materials : Salts of related triazole compounds form a class of high-density energetic materials, which could be extrapolated for the applications of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole in material science (Thottempudi & Shreeve, 2011).

  • Green Chemistry Approaches : Research into the synthesis of 1,2,4-triazole derivatives, including those related to 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole, emphasize green chemistry approaches, indicating the compound's role in sustainable chemical practices (Beyzaei et al., 2019).

  • Agrochemical Activity : The compound's derivatives are also being explored for potential agrochemical activity, indicating its significance in agricultural sciences (Szommer et al., 2012).

Safety And Hazards

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

5-bromo-1,3-dimethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-3-6-4(5)8(2)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPZKFCCOUUHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205190
Record name 1H-1,2,4-Triazole, 5-bromo-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

CAS RN

56616-96-7
Record name 1H-1,2,4-Triazole, 5-bromo-1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 5-bromo-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-dimethyl-1H-1,2,4-triazole
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